molecular formula C12H16Br2F2Si B12612834 Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- CAS No. 651027-05-3

Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-

Cat. No.: B12612834
CAS No.: 651027-05-3
M. Wt: 386.14 g/mol
InChI Key: FSIFFTCDVKLGCK-UHFFFAOYSA-N
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Description

Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H16Br2F2Si It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further bonded to a triethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,4-dibromo-2,6-difluorophenyl halides with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The choice of solvent and temperature conditions is crucial to achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various targets. The triethylsilane group can also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triethylsilane group further enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

651027-05-3

Molecular Formula

C12H16Br2F2Si

Molecular Weight

386.14 g/mol

IUPAC Name

(3,4-dibromo-2,6-difluorophenyl)-triethylsilane

InChI

InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-9(15)7-8(13)10(14)11(12)16/h7H,4-6H2,1-3H3

InChI Key

FSIFFTCDVKLGCK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)Br)F

Origin of Product

United States

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